molecular formula C8H7BO3 B2545330 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbaldehyde CAS No. 1268336-37-3

1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbaldehyde

Cat. No.: B2545330
CAS No.: 1268336-37-3
M. Wt: 161.95
InChI Key: JSNJFWSWOIPDRU-UHFFFAOYSA-N
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Description

1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbaldehyde (CAS 1268336-37-3) is a benzoxaborole-based building block of significant interest in medicinal and organic chemistry research . This compound, with a molecular formula of C8H7BO3 and a molecular weight of 161.95 g/mol, features a unique structure that combines a reactive carbaldehyde group with the 1,2-oxaborole ring system . This molecular architecture makes it a valuable precursor for the synthesis of more complex boron-containing molecules, which are explored for their potential biological activities. Researchers utilize this aldehyde in various applications, particularly in the development of novel pharmaceutical agents and biochemical probes, capitalizing on the properties of the boron atom. The product requires specific cold-chain transportation and must be stored under an inert atmosphere at 2-8°C to maintain its stability and purity . As a specialty chemical, it is intended for use by qualified researchers in a controlled laboratory setting. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-hydroxy-3H-2,1-benzoxaborole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BO3/c10-4-6-1-2-8-7(3-6)5-12-9(8)11/h1-4,11H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNJFWSWOIPDRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CO1)C=C(C=C2)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbaldehyde typically involves the formation of the oxaborole ring followed by functionalization at the 5-position to introduce the carbaldehyde group. One common synthetic route involves the reaction of a suitable phenol derivative with a boronic acid or boronic ester under conditions that promote cyclization to form the oxaborole ring. Subsequent oxidation or formylation reactions can then be used to introduce the carbaldehyde group at the desired position.

Chemical Reactions Analysis

1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbaldehyde group can be reduced to form a primary alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

    Condensation: The carbaldehyde group can participate in condensation reactions to form imines or other derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Medicinal Chemistry Applications

Antifungal Activity

One of the most notable applications of 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbaldehyde is in the development of antifungal agents. The compound has been investigated for its efficacy against various fungal pathogens, particularly those resistant to conventional treatments.

  • Case Study : Crisaborole, a derivative of this compound, has been approved for the treatment of atopic dermatitis. Clinical trials demonstrated its effectiveness in reducing inflammation and itchiness associated with the condition .

Mechanism of Action

The compound works by inhibiting phosphodiesterase 4 (PDE4), which plays a crucial role in inflammatory responses. This mechanism not only aids in treating skin conditions but also shows potential for broader therapeutic applications in inflammatory diseases.

Pesticide Development

The unique chemical properties of this compound make it a candidate for developing new pesticides. Its efficacy against specific pests while being less harmful to beneficial insects is a significant advantage.

  • Case Study : Research has shown that formulations containing this compound exhibit effective pest control while minimizing environmental impact compared to traditional pesticides .

Mechanism of Action

The mechanism of action of 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets through its boron atom, which can form reversible covalent bonds with nucleophilic sites in proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbaldehyde, differing primarily in substituents and core ring systems:

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Core Structure Substituents Molecular Formula Molecular Weight (Da) Purity (%) Key Features
This compound Benzoxaborole -OH (C1), -CHO (C5) C₈H₇BO₃* 177.96 (calculated) N/A Boron-containing, reactive aldehyde group
Crisaborole (4-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yloxy)benzonitrile) Benzoxaborole -OH (C1), -O-C₆H₄-CN (C5) C₁₄H₁₀BNO₃ 251.1 N/A FDA-approved PDE4 inhibitor (anti-inflammatory)
1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbaldehyde (HD-1849) Benzoxaborole -OH (C1), -CHO (C5), -CH₃ (C3) C₁₀H₁₁BO₃ 198.01 (calculated) 95% Increased lipophilicity due to methyl groups
5-Hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde (QN-4546) Chromene -OH (C5), -CHO (C6), -CH₃ (C2) C₁₂H₁₂O₃ 204.23 98% Boron-free, chromene core
7-Hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-6-carbaldehyde (QW-0831) Benzofuran -OH (C7), -CHO (C6), -CH₃ (C2) C₁₁H₁₂O₃ 192.21 95% Boron-free, dihydrobenzofuran core

Reactivity and Stability

  • The carbaldehyde group in the target compound enables nucleophilic additions (e.g., with amines or hydrazines), making it valuable for synthesizing imines or hydrazones.
  • Boron in the oxaborole ring facilitates interactions with biological targets (e.g., proteases or hydrolases), a feature absent in chromene/benzofuran analogs .
  • Methyl groups in HD-1849 may stabilize the oxaborole ring against hydrolysis but could hinder interactions with polar active sites .

Biological Activity

1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbaldehyde is a boron-containing heterocyclic compound notable for its diverse biological activities. This compound is part of the benzoxaborole class, which has garnered attention for potential therapeutic applications in various fields, particularly in medicinal chemistry. This article explores the biological activity of this compound by summarizing relevant research findings, case studies, and data tables.

  • Molecular Formula : C8_8H7_7BO3_3
  • Molecular Weight : 161.95 g/mol
  • CAS Number : 1268336-37-3

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The compound exhibits nucleophilic reactivity due to the electrophilic nature of its aldehyde group, allowing it to form imines with amines or hemiacetals with alcohols. Its mechanism involves binding to enzymes and disrupting essential cellular processes.

Biological Activity

This compound demonstrates significant biological activity across various studies:

  • Antimicrobial Activity : Benzoxaboroles have shown promising results against a range of pathogens. For instance, compounds within this class have been tested against clinically relevant fungi and bacteria. The compound's structure allows it to inhibit protein synthesis by targeting specific enzymes involved in these processes.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µM)Target Organism
1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole155.26Mycobacterium tuberculosis H37Rv
5-Fluoro-1,3-dihydrobenzo[c][1,2]oxaborole49.20Various fungi

Case Studies

Several studies have highlighted the efficacy of benzoxaboroles in treating infections:

  • Study on Antifungal Properties : A study published in Nature demonstrated that benzoxaboroles like AN2690 (a derivative) effectively inhibited fungal growth by blocking protein synthesis mechanisms. The compound binds covalently to tRNA synthetase, disrupting normal function and leading to cell death in fungi such as Candida albicans and Aspergillus niger .
  • Cytotoxicity Assessments : In toxicity evaluations, compounds similar to this compound were tested against mammalian cell lines. Results indicated that while some derivatives exhibited antifungal potency, they also posed risks of cytotoxicity .

Research Findings

Recent research has focused on optimizing the pharmacological profiles of benzoxaboroles:

  • Binding Studies : Interaction studies using techniques like surface plasmon resonance have revealed that this compound binds effectively to target proteins involved in disease pathways .
  • Synthesis and Derivatives : Various synthetic routes have been explored to enhance the biological activity of the compound. Modifications at different positions on the benzoxaborole core have resulted in derivatives with improved efficacy against specific pathogens .

Q & A

Q. What are the primary synthetic routes for 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbaldehyde, and how can reaction conditions be optimized for yield improvement?

Methodological Answer: The compound is typically synthesized via cyclocondensation of substituted benzaldehyde precursors with boronic acids under acidic or catalytic conditions. Key parameters for optimization include:

  • Catalyst Selection: Lewis acids (e.g., BF₃·OEt₂) or transition-metal catalysts (e.g., Pd/C) can enhance cyclization efficiency .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates, while elevated temperatures (80–120°C) accelerate ring closure .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures high purity (>95%) .

Q. How can researchers characterize the solubility and stability of this compound under varying experimental conditions?

Methodological Answer:

  • Solubility Profiling: Use UV-Vis spectroscopy or gravimetric analysis in solvents like water, ethanol, and DMSO. For example, solubility in ethanol is ~8.45 mg/mL at 25°C, comparable to structurally similar aldehydes .
  • Stability Testing: Monitor degradation via HPLC under acidic (pH 2–4), neutral, and basic (pH 8–10) conditions. The borole ring is prone to hydrolysis in aqueous alkaline media, requiring inert atmospheres (N₂/Ar) for long-term storage .

Advanced Research Questions

Q. What strategies can address contradictions in reported spectroscopic data (e.g., NMR, IR) for this compound?

Methodological Answer:

  • Cross-Validation: Compare experimental data with computational predictions (DFT calculations for NMR chemical shifts) and authoritative databases (NIST, PubChem) .
  • Isotopic Labeling: Use ¹³C-labeled precursors to resolve ambiguities in carbonyl (C=O) and borole ring signals in ¹H/¹³C NMR .
  • Dynamic Effects: Variable-temperature NMR can clarify conformational equilibria affecting splitting patterns .

Q. How can enantioselective synthesis of this compound be achieved, and what catalytic systems show promise?

Methodological Answer:

  • Chiral Catalysts: Asymmetric induction using BINOL-derived phosphoric acids or Rh(I) complexes with chiral ligands (e.g., Josiphos) can yield enantiomeric excess (ee >80%) .
  • Kinetic Resolution: Enzymatic methods (e.g., lipases in biphasic systems) selectively hydrolyze undesired enantiomers .
  • Analytical Validation: Chiral HPLC (Chiralpak AD-H column) or circular dichroism (CD) confirms enantiopurity .

Q. What computational tools are effective for predicting reaction pathways and optimizing synthetic protocols?

Methodological Answer:

  • Retrosynthetic Analysis: Tools like Reaxys and SciFinder identify precedents for borole-aldehyde synthesis, prioritizing routes with minimal steps and high atom economy .
  • DFT Modeling: Gaussian or ORCA software calculates transition-state energies to rationalize regioselectivity in cyclization .
  • Machine Learning: Platforms like Pistachio predict side reactions (e.g., over-oxidation) and recommend protective groups (e.g., TBS for -OH) .

Q. How can researchers design experiments to resolve discrepancies in bioactivity studies (e.g., conflicting IC₅₀ values)?

Methodological Answer:

  • Standardized Assays: Use uniform cell lines (e.g., HEK293 for enzyme inhibition) and control compounds to minimize variability .
  • Dose-Response Curves: Triplicate experiments with nonlinear regression (GraphPad Prism) ensure robust IC₅₀ determination .
  • Metabolite Screening: LC-MS/MS identifies degradation products that may interfere with bioactivity measurements .
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Q. What are the best practices for safe handling and waste disposal of this compound in laboratory settings?

Methodological Answer:

  • Hazard Mitigation: Use fume hoods for synthesis (volatile intermediates) and nitrile gloves (aldehyde reactivity) .
  • Waste Treatment: Quench residual aldehydes with NaHSO₃ solution before aqueous disposal .
  • Documentation: Maintain SDS records referencing CAS 123-08-0 analogs for emergency protocols .

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